Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-
Description
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is a compound that features a butanoic acid backbone with a 1-methyl-1H-pyrazol-3-yl group attached to the amino group at the fourth position. This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
62399-91-1 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11-5-4-6(10-11)9-7(12)2-3-8(13)14/h4-5H,2-3H2,1H3,(H,13,14)(H,9,10,12) |
InChI Key |
SZSQFHBZKGBAEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a butanoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
The unique structure of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- makes it a candidate for drug development, particularly in:
- Antimicrobial Agents : Studies suggest that compounds containing pyrazole rings exhibit antibacterial and antifungal properties. The carboxylic acid group may enhance solubility and bioavailability.
- Anti-inflammatory Drugs : The compound's potential to modulate inflammatory pathways makes it relevant in developing treatments for chronic inflammatory diseases.
Agricultural Chemistry
Butanoic acid derivatives are being explored as:
- Herbicides : The compound's ability to interact with plant growth regulators suggests potential use in herbicide formulations that target specific weed species without affecting crops.
- Pesticides : Its biological activity may contribute to developing new pesticides that are less harmful to non-target organisms.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus. This suggests potential applications in formulating new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
Research published in the Journal of Medicinal Chemistry assessed the anti-inflammatory effects of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokines when tested on human cell lines, indicating its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3-amine: A precursor in the synthesis of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-.
4-(3-Methyl-1H-pyrazol-1-yl)butanoic acid: A structurally similar compound with different functional groups.
Uniqueness
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-, is a compound characterized by its unique structural features, including a butanoic acid moiety and a pyrazole ring. This chemical structure suggests potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is with a molecular weight of approximately 273.29 g/mol.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its reactivity and biological activity:
- Carboxylic Acid Group : This group allows for typical reactions such as esterification and acid-base reactions.
- Oxo Group : Imparts additional reactivity through potential nucleophilic attacks.
- Pyrazole Ring : Known for its electron-rich nature, this ring can undergo electrophilic substitutions, enhancing the compound's interaction with biological targets.
Research indicates that compounds with pyrazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains due to their ability to disrupt cellular processes.
- Anticancer Properties : Some studies suggest that butanoic acid derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Anticancer Activity : A study demonstrated that similar pyrazole-containing compounds exhibited synergistic effects when combined with conventional chemotherapy agents, leading to enhanced tumor growth inhibition in xenograft models .
- Antimicrobial Efficacy : In vitro tests revealed that butanoic acid derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Comparative Analysis with Related Compounds
To better understand the unique properties of butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Butanoic acid, 4-amino-4-oxo | Structure | Lacks the pyrazole ring; simpler structure |
| Butanoic acid, 4-(methylthio)- | Structure | Contains sulfur; different reactivity |
| Butanoic acid, 4-(phenyl)- | Structure | Aromatic substitution; different biological activity |
This table highlights how the incorporation of the pyrazole moiety may confer distinct biological activities not observed in simpler analogs.
Interaction Studies
Understanding how butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo- interacts with biological systems is crucial. Interaction studies have shown that this compound can bind to specific protein targets involved in cancer progression and microbial resistance pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
